3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide
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Overview
Description
3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide typically involves the reaction of 3-methylbenzoic acid with 4-[(pyridin-2-ylmethyl)amino]aniline. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride. This intermediate is then reacted with the amine to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Dasatinib: A multi-targeted kinase inhibitor used in the treatment of various cancers.
Uniqueness
3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both methyl and pyridinyl groups. This structural uniqueness can result in distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4g/mol |
IUPAC Name |
3-methyl-N-[4-(pyridin-2-ylmethylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H19N3O/c1-15-5-4-6-16(13-15)20(24)23-18-10-8-17(9-11-18)22-14-19-7-2-3-12-21-19/h2-13,22H,14H2,1H3,(H,23,24) |
InChI Key |
YTTURNIBVZUXCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=CC=N3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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